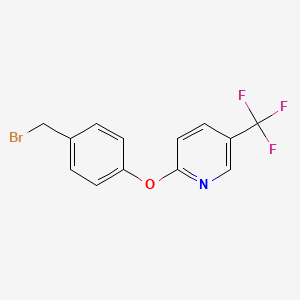
2-(4-(Bromomethyl)phenoxy)-5-(trifluoromethyl)pyridine
Overview
Description
2-(4-(Bromomethyl)phenoxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C13H9BrF3NO and its molecular weight is 332.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Optical Studies
- Spectroscopic Characterization : 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied for its optimized geometric structure. The study provides valuable insights into the molecular structure and vibrational frequencies of similar compounds (Vural & Kara, 2017).
Synthetic Applications
- Synthesis of Dihydro-1H-indeno[1,2-b]pyridines : A study demonstrates an efficient method to synthesize 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives from electron-deficient and electron-rich substrates, showcasing the versatility of similar pyridine derivatives in chemical synthesis (Khaksar & Gholami, 2014).
Chiral Recognition and Macrocyclic Chemistry
- Chiral Recognition : Chiral pyridine-based macrobicyclic clefts, synthesized from derivatives of bromomethylphenoxy pyridine, have shown potential in enantiomeric recognition, an important aspect in the development of chiral selectors in analytical chemistry (Hellier et al., 1996).
Catalysis
- CuI-Catalyzed Hydroxylation : A study explored the catalytic system involving CuI and 5-bromo-2-(1H-imidazol-2-yl)pyridine for the hydroxylation of aryl bromides, indicating the potential catalytic applications of similar bromophenylphenoxy pyridine derivatives (Jia et al., 2011).
Polymer Science
- Soluble Polyimides Synthesis : A study on the synthesis of soluble polyimides based on a new fluorinated diamine, related to trifluoromethylphenoxy pyridine, revealed the production of transparent, flexible, and tough polyimide films, indicating the potential application in polymer science (Ma et al., 2010).
Antimicrobial and Antiprotozoal Research
- Antibacterial Activity : Derivatives of bromopyridine have been evaluated for their antimicrobial activity, demonstrating potential applications in the development of new antibacterial agents (Bogdanowicz et al., 2013).
- Malaria Treatment : Trifluoromethyl-substituted pyridine derivatives have been studied for their in vitro antimalarial activity, showing promise in malaria treatment and prevention (Chavchich et al., 2016).
properties
IUPAC Name |
2-[4-(bromomethyl)phenoxy]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-7-9-1-4-11(5-2-9)19-12-6-3-10(8-18-12)13(15,16)17/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDZWEWQYBLPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



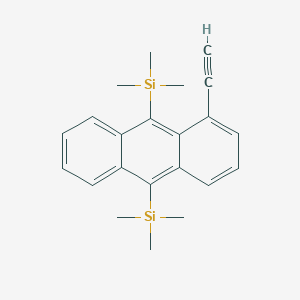
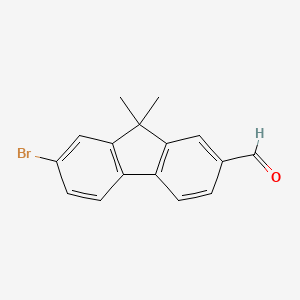
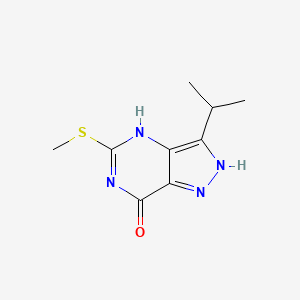
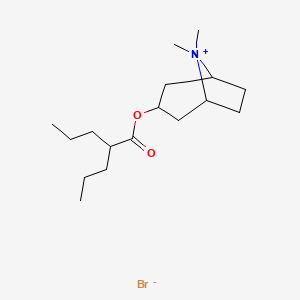
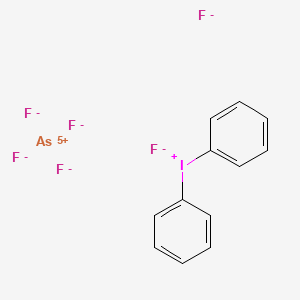

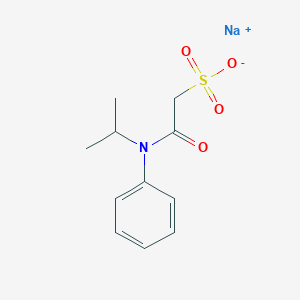
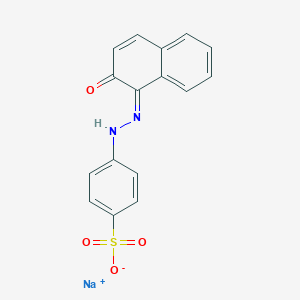
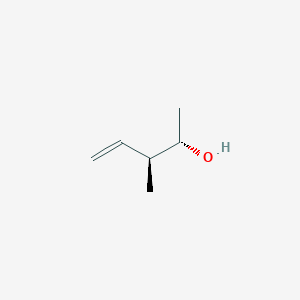
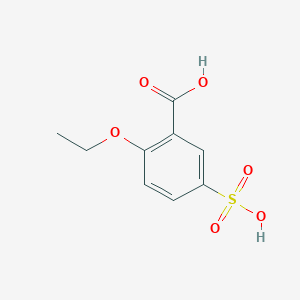
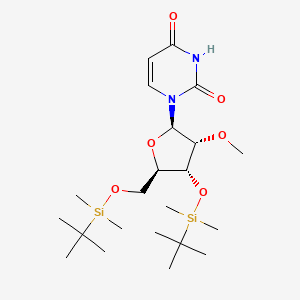
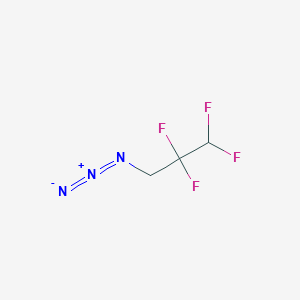
![2,7,10-Triazaspiro[5.6]dodecan-9-one dihydrochloride](/img/structure/B8216655.png)
![tert-butyl 6-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate](/img/structure/B8216662.png)